molecular formula C10H8N2O2 B182143 Methyl 1,8-naphthyridine-2-carboxylate CAS No. 125902-26-3

Methyl 1,8-naphthyridine-2-carboxylate

Cat. No.: B182143
CAS No.: 125902-26-3
M. Wt: 188.18 g/mol
InChI Key: PAUWJGNLAVWRMD-UHFFFAOYSA-N
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Description

Methyl 1,8-naphthyridine-2-carboxylate is a heterocyclic ester featuring a 1,8-naphthyridine core substituted with a carboxylate group at position 2 and a methyl ester at the same position. This compound has garnered attention in medicinal chemistry, particularly for its role as a fragment inhibitor targeting Schistosoma mansoni thioredoxin glutathione reductase (SmTGR). Structural studies reveal its binding to a secondary "doorstop pocket" adjacent to the NADPH binding site, disrupting conformational dynamics critical for enzyme function . Its versatility extends to coordination chemistry, where it serves as a ligand in panchromatic Rh(II) complexes for solar energy applications .

Properties

CAS No.

125902-26-3

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 1,8-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-5-4-7-3-2-6-11-9(7)12-8/h2-6H,1H3

InChI Key

PAUWJGNLAVWRMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(C=CC=N2)C=C1

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=N2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate Derivatives

  • Methyl 1,8-Naphthyridine-2-Carboxylate: Synthesis: Prepared via condensation of aldehydes with thiamine hydrochloride in ethanol . Biological Activity: Inhibits SmTGR (IC₅₀ in fragment screens) by binding to the doorstop pocket, preventing Tyr296 rotation . Coordination Chemistry: Forms Rh(II) complexes with absorption extending to near-IR regions (λₘₐₓ = 640 nm) .
  • Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Synthesis: Synthesized via Gould–Jacobs reaction and cyclization . Biological Activity: Demonstrates antihistaminic activity in vivo, with structural analogs showing Pa > Pi (pharmacophore activity > inactivity) .

Key Difference : The carboxylate position (C2 vs. C3) dictates target specificity—C2 derivatives inhibit SmTGR, while C3 derivatives exhibit antihistaminic effects.

Substituent Variations: Methyl, Ethyl, and Aromatic Groups

  • Ethyl 2-Methyl-4-Phenyl-1,8-Naphthyridine-3-Carboxylate (CAS 62095-33-4):
    • Structure : Features a phenyl group at position 4 and methyl at position 2.
    • Properties : Increased hydrophobicity enhances binding to aromatic pockets in enzymes .
  • Methyl 1,4-Dihydro-7-Methyl-3-((6-(Methylthio)Pyridin-3-yl)Methyl)-4-Oxo-1-Phenyl-1,8-Naphthyridine-2-Carboxylate (CAS 1080674-49-2):
    • Structure : Contains a methylthio-pyridinylmethyl group at position 3.
    • Implications : The bulky substituent may improve selectivity for kinase or protease targets .

Key Difference : Bulky substituents (e.g., phenyl, methylthio) enhance target affinity but reduce solubility, whereas methyl/ethyl esters balance bioavailability and reactivity.

Isomeric Naphthyridine Cores: 1,6-Naphthyridine vs. 1,8-Naphthyridine

  • Methyl 1,6-Naphthyridine-2-Carboxylate :
    • Structure : Nitrogen atoms at positions 1 and 6 alter hydrogen-bonding geometry.
    • Impact : Reduced overlap with the 1,8-naphthyridine doorstop pocket, likely diminishing SmTGR affinity .
  • Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate :
    • Structure : Fully saturated 1,6-naphthyridine core with a sulfanylidene group.
    • Application : Increased rigidity may favor interactions with conformational enzymes .

Key Difference : Ring saturation and nitrogen positioning significantly alter molecular rigidity and target compatibility.

Functional Derivatives: Carboxylates vs. Amides

  • Ethyl 7-Pivaloylamino-1,8-Naphthyridine-2-Carboxylate: Synthesis: Derived from 7-pivaloylamino aldehyde using thiamine catalysis . Activity: The pivaloylamino group enhances stability against metabolic degradation, extending half-life .
  • ITH4012 (Ethyl 5-Amino-6,7,8,9-Tetrahydro-2-Methyl-4-Phenylbenzol[1,8]Naphthyridine-3-Carboxylate): Structure: Fused benzol ring and tetrahydro modification. Activity: Dual acetylcholinesterase inhibition (IC₅₀ = 0.8 μM) and neuroprotection via Bcl-2 upregulation .

Q & A

Q. What are the standard synthetic routes for Methyl 1,8-naphthyridine-2-carboxylate, and how are intermediates characterized?

this compound derivatives are typically synthesized via cyclization reactions using precursors like 7-pivaloylamino-1,8-naphthyridine-2-carbaldehyde. A common protocol involves refluxing the aldehyde with ethanol and triethylamine in the presence of a thiamine catalyst, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether). Key intermediates are characterized using melting point analysis, mass spectrometry (MS), and elemental analysis (e.g., C, H, N percentages) .

Q. How is X-ray crystallography employed to resolve the structural ambiguities of 1,8-naphthyridine derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and disorder in solvents or counterions. For example, in ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate, SCXRD at 100 K revealed a dihedral angle of 1.47° between pyridine rings and disorder in water molecules. SHELXTL software is used for structure refinement, with hydrogen bonds (N–H⋯O, O–H⋯N) stabilizing the crystal lattice .

Advanced Research Questions

Q. How does this compound interact with biological targets like SmTGR, and what methodological approaches validate these interactions?

In Schistosoma mansoni thioredoxin glutathione reductase (SmTGR), the compound binds to a regulatory "doorstop pocket" adjacent to the NADPH site. Structural studies (PDB: Fo – Fc omit maps at 3σ) show hydrogen bonding with Q440 and T471 residues. Competitive inhibition assays and molecular docking (e.g., using Schrödinger Suite) quantify binding affinity, while mutagenesis of Tyr296 confirms its role in stabilizing the interaction .

Q. What strategies resolve contradictions in cytotoxicity data for 1,8-naphthyridine derivatives across cancer cell lines?

Discrepancies in IC50 values (e.g., MCF7 vs. other breast cancer lines) are addressed through structure-activity relationship (SAR) studies. For example, substituents like 4-fluoro-phenyl groups enhance activity by improving membrane permeability (logP optimization). Confounding factors like efflux pump expression are tested via flow cytometry with calcein-AM assays. Dose-response curves and ANOVA validate statistical significance .

Q. How are 1,8-naphthyridine-2-carboxylate derivatives applied in materials science, such as magnetic coordination polymers?

These ligands form paddlewheel-type diruthenium(II,II) complexes with strong metal-ligand σ/π bonds. Magnetic susceptibility measurements (SQUID magnetometry) reveal single-molecule magnet (SMM) behavior, with slow relaxation of magnetization. Synchrotron X-ray absorption spectroscopy (XAS) confirms oxidation states, while DFT calculations model spin interactions .

Methodological Guidance

Q. What refinements in SHELX software improve the accuracy of crystallographic data for naphthyridine derivatives?

SHELXL’s robust refinement against high-resolution data (R factor < 0.04) incorporates anisotropic displacement parameters and disorder modeling. For example, water molecules in sesquihydrate structures are refined using PART and SUMP constraints. SHELXE’s dual-space cycling resolves phase ambiguities in twinned crystals, critical for chiral naphthyridine complexes .

Q. How are spectroscopic and computational methods integrated to validate synthetic products?

Nuclear Overhauser Effect (NOE) NMR identifies regioselectivity in substitution patterns. TD-DFT calculations predict UV-Vis absorption maxima (e.g., 320 nm for π→π* transitions), which are cross-validated experimentally. High-resolution MS (HRMS) with <2 ppm error confirms molecular formulae .

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